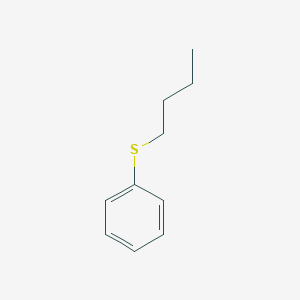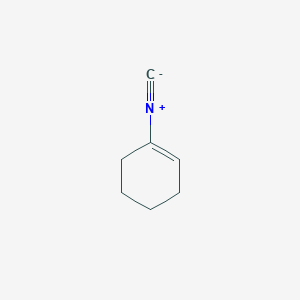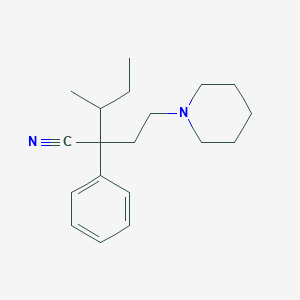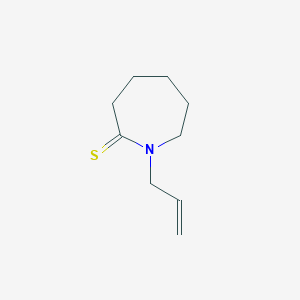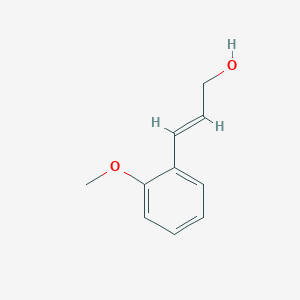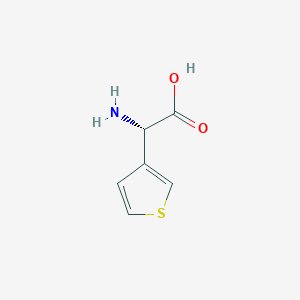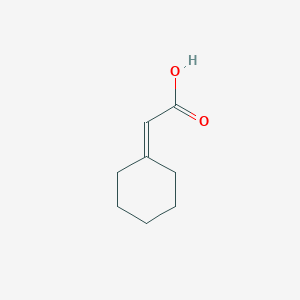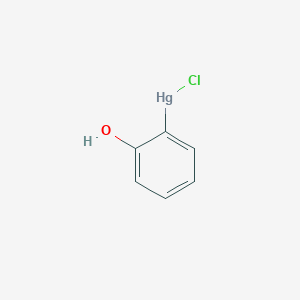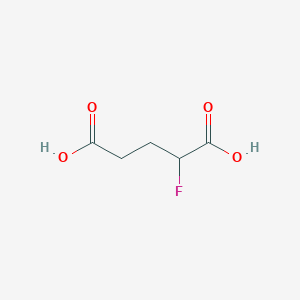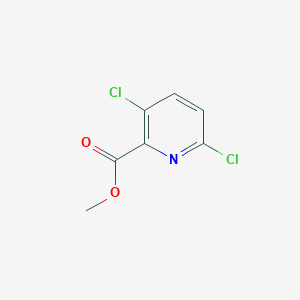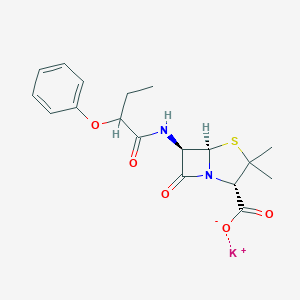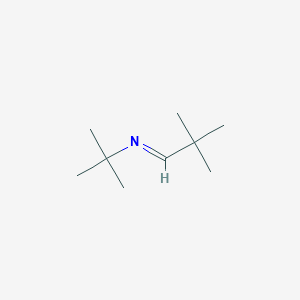
N-tert-Butyl-2,2-dimethylpropane-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-2,2-dimethylpropane-1-imine, also known as TDI, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. TDI is synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
N-tert-Butyl-2,2-dimethylpropane-1-imine is a reactive compound that can undergo various chemical reactions, such as nucleophilic addition and oxidation. Its mechanism of action involves the formation of a stable imine intermediate, which can react with various nucleophiles, such as amines and thiols. N-tert-Butyl-2,2-dimethylpropane-1-imine can also undergo oxidation to form a stable imine oxide, which is a useful intermediate in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
N-tert-Butyl-2,2-dimethylpropane-1-imine has been shown to have various biochemical and physiological effects. It has been reported to have antifungal and antibacterial activity, as well as the ability to inhibit the growth of cancer cells. N-tert-Butyl-2,2-dimethylpropane-1-imine has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-tert-Butyl-2,2-dimethylpropane-1-imine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield, making it a cost-effective reagent. N-tert-Butyl-2,2-dimethylpropane-1-imine is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-tert-Butyl-2,2-dimethylpropane-1-imine can be hazardous if not handled properly, and precautions should be taken to avoid exposure to the skin and eyes.
Direcciones Futuras
The unique properties of N-tert-Butyl-2,2-dimethylpropane-1-imine make it a promising candidate for future research. Some potential future directions include the development of new synthetic methods for N-tert-Butyl-2,2-dimethylpropane-1-imine and the exploration of its potential applications in drug discovery and materials science. Additionally, further studies are needed to understand the mechanism of action and physiological effects of N-tert-Butyl-2,2-dimethylpropane-1-imine, which could lead to the development of new therapeutic agents.
Métodos De Síntesis
N-tert-Butyl-2,2-dimethylpropane-1-imine is synthesized through the reaction of tert-butylamine with acetone in the presence of a catalyst. The reaction produces N-tert-Butyl-2,2-dimethylpropane-1-imine as a yellowish liquid with a boiling point of 100-101°C. The yield of N-tert-Butyl-2,2-dimethylpropane-1-imine can be improved by optimizing the reaction conditions, such as the ratio of reactants, temperature, and catalyst concentration.
Aplicaciones Científicas De Investigación
N-tert-Butyl-2,2-dimethylpropane-1-imine has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, such as in the preparation of chiral ligands and catalysts. N-tert-Butyl-2,2-dimethylpropane-1-imine has also been used as a precursor for the synthesis of various compounds, including amino acids, peptides, and heterocycles.
Propiedades
Número CAS |
1432-48-0 |
|---|---|
Nombre del producto |
N-tert-Butyl-2,2-dimethylpropane-1-imine |
Fórmula molecular |
C9H19N |
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
N-tert-butyl-2,2-dimethylpropan-1-imine |
InChI |
InChI=1S/C9H19N/c1-8(2,3)7-10-9(4,5)6/h7H,1-6H3 |
Clave InChI |
OSJQKOMOEHBJBR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C=NC(C)(C)C |
SMILES canónico |
CC(C)(C)C=NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



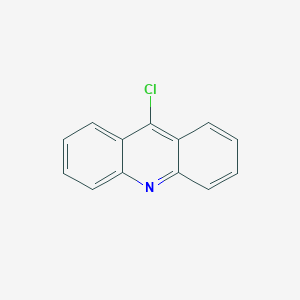
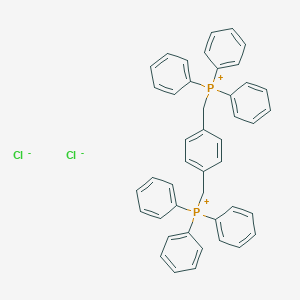
![3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B74979.png)
